molecular formula C17H34N2O2 B14613625 Hexanamide, N,N'-1,5-pentanediylbis- CAS No. 58962-42-8

Hexanamide, N,N'-1,5-pentanediylbis-

Cat. No.: B14613625
CAS No.: 58962-42-8
M. Wt: 298.5 g/mol
InChI Key: NSHTYTNISNANCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexanamide, N,N’-1,5-pentanediylbis- is a chemical compound with the molecular formula C6H13NO. It is a fatty amide derived from hexanoic acid and is known for its various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanamide, N,N’-1,5-pentanediylbis- can be synthesized through the reaction of hexanoic acid with ammonia or amines under controlled conditions. The reaction typically involves heating the reactants to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of hexanamide, N,N’-1,5-pentanediylbis- often involves the use of catalysts to increase the reaction rate and yield. The process may include steps such as distillation and purification to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Hexanamide, N,N’-1,5-pentanediylbis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hexanamide, N,N’-1,5-pentanediylbis- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, coatings, and other materials

Mechanism of Action

The mechanism of action of hexanamide, N,N’-1,5-pentanediylbis- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexanamide, N,N’-1,5-pentanediylbis- is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with diverse molecular targets. Its versatility makes it valuable in multiple fields of research and industry .

Properties

CAS No.

58962-42-8

Molecular Formula

C17H34N2O2

Molecular Weight

298.5 g/mol

IUPAC Name

N-[5-(hexanoylamino)pentyl]hexanamide

InChI

InChI=1S/C17H34N2O2/c1-3-5-8-12-16(20)18-14-10-7-11-15-19-17(21)13-9-6-4-2/h3-15H2,1-2H3,(H,18,20)(H,19,21)

InChI Key

NSHTYTNISNANCI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NCCCCCNC(=O)CCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.